molecular formula C6H8ClN3 B12289615 (5-Chloro-6-methylpyrazin-2-YL)methanamine

(5-Chloro-6-methylpyrazin-2-YL)methanamine

Cat. No.: B12289615
M. Wt: 157.60 g/mol
InChI Key: GRNJLVWQNSRSPH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amination step can be achieved using ammonia or amine derivatives under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of (5-Chloro-6-methylpyrazin-2-yl)methanamine may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-methylpyrazin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce various substituted pyrazine derivatives .

Scientific Research Applications

(5-Chloro-6-methylpyrazin-2-yl)methanamine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of (5-Chloro-6-methylpyrazin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine and methyl groups on the pyrazine ring, which confer specific chemical reactivity and biological activity. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

(5-chloro-6-methylpyrazin-2-yl)methanamine

InChI

InChI=1S/C6H8ClN3/c1-4-6(7)9-3-5(2-8)10-4/h3H,2,8H2,1H3

InChI Key

GRNJLVWQNSRSPH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1Cl)CN

Origin of Product

United States

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